

Physical and chemical properties of 5-Methyl-L-norleucine

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Compound of Interest

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An In-depth Technical Guide to 5-Methyl-L-norleucine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist Foreword

5-Methyl-L-norleucine, a non-proteinogenic amino acid, represents a unique molecular scaffold with significant potential in biochemical and pharmaceutical research. As an analogue of naturally occurring amino acids like leucine and methionine, it offers a valuable tool for probing and modulating biological systems. This guide provides a comprehensive overview of the physical and chemical properties of **5-Methyl-L-norleucine**, offering insights into its molecular characteristics, handling, and potential applications. By synthesizing available data with established chemical principles, this document aims to be an essential resource for researchers leveraging this compound in their scientific endeavors.

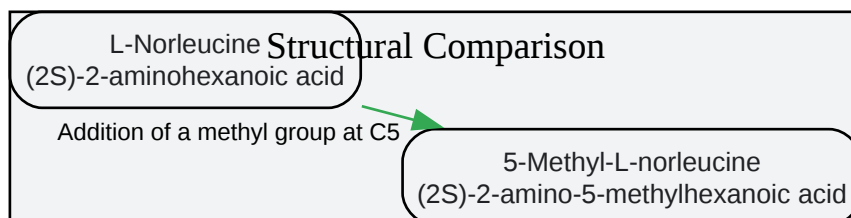
Molecular Identity and Structure

5-Methyl-L-norleucine, systematically named (2S)-2-amino-5-methylhexanoic acid, is a chiral alpha-amino acid.^{[1][2][3][4]} Its structure is characterized by a six-carbon backbone with a methyl group at the 5-position, creating a distinct branched-chain architecture. This unique structure underpins its specific physicochemical properties and biological activities.

Key Identifiers:

Identifier	Value
IUPAC Name	(2S)-2-amino-5-methylhexanoic acid[2][3][5]
CAS Number	31872-98-7[1][3][5]
Molecular Formula	C ₇ H ₁₅ NO ₂ [1][3][5]
Molecular Weight	145.20 g/mol [1][5]
Synonyms	L-Homoleucine, (S)-2-Amino-5-methylhexanoic acid, H-hLeu-OH[2]

The structural relationship between **5-Methyl-L-norleucine** and its parent amino acid, L-norleucine, is illustrated in the following diagram. The key difference is the presence of a methyl group at the 5-position, which introduces a chiral center and alters the hydrophobicity and steric bulk of the side chain.



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Figure 1: Structural relationship between L-Norleucine and **5-Methyl-L-norleucine**.

Physicochemical Properties

The physical and chemical properties of **5-Methyl-L-norleucine** are crucial for its handling, formulation, and application in experimental settings.

Physical Properties

Property	Value	Source
Appearance	White to off-white solid	[2]
Melting Point	254-256 °C	[1][2]
Solubility	Slightly soluble in water and acidic solutions.[2] Quantitative data for the closely related L-norleucine is 16 g/L at 23 °C. [6]	
pKa (predicted)	Carboxyl group: ~2.3; Amino group: ~9.7	Inferred from typical amino acid values.

Chemical Properties

As an amino acid, **5-Methyl-L-norleucine** exhibits characteristic chemical reactivity. The primary amine and carboxylic acid functional groups allow for peptide bond formation and other derivatizations. The aliphatic side chain is largely unreactive under standard biological and chemical conditions, contributing to the stability of peptides incorporating this residue.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the verification of the identity and purity of **5-Methyl-L-norleucine**. While experimental spectra for this specific compound are not readily available in public databases, we can predict the key features based on its structure and data from analogous compounds like L-norleucine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. Based on the structure and data for L-norleucine, the predicted chemical shifts (in ppm, relative to TMS) in D₂O are:

- α-H: A triplet around 3.7 ppm.
- β-CH₂: Multiplets between 1.7-1.9 ppm.

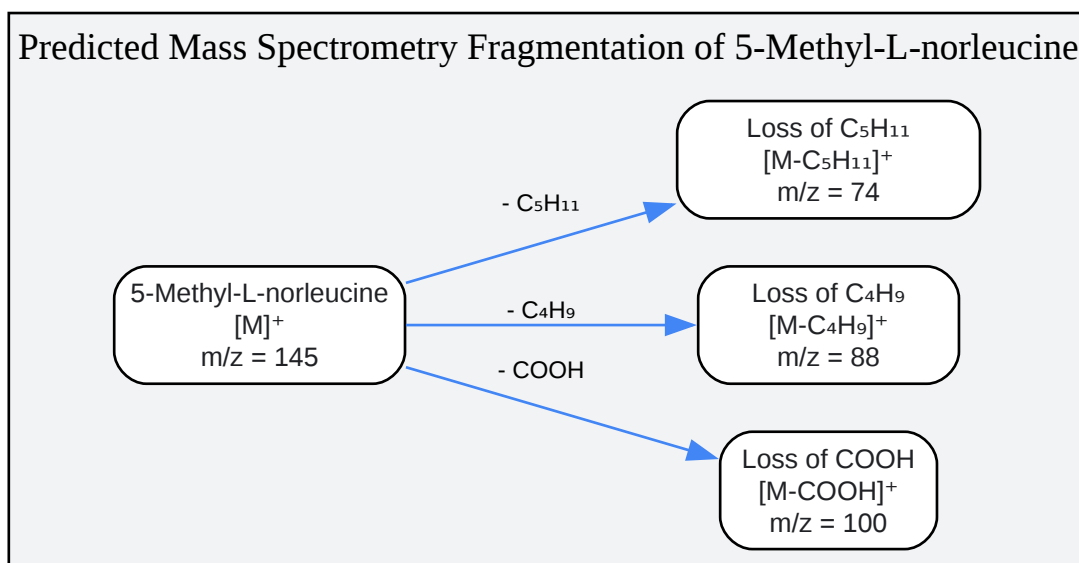
- γ -CH₂: A multiplet around 1.3-1.4 ppm.
- δ -CH: A multiplet around 1.5 ppm.
- ϵ -CH₃ (diastereotopic): Two doublets around 0.9 ppm.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon skeleton. Predicted chemical shifts (in ppm) in D₂O are:

- C=O (Carboxyl): ~178 ppm
- C α : ~58 ppm
- C β : ~33 ppm
- C γ : ~29 ppm
- C δ : ~39 ppm
- C ϵ (Methyls): ~22 ppm

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of **5-Methyl-L-norleucine** is expected to show a molecular ion peak (M⁺) at m/z 145. The fragmentation pattern will be characteristic of α -amino acids, with a prominent fragment resulting from the loss of the carboxyl group (M-45) at m/z 100. Other significant fragments would arise from the cleavage of the side chain.



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Figure 2: Predicted major fragmentation pathways for **5-Methyl-L-norleucine** in mass spectrometry.

Infrared (IR) Spectroscopy

The IR spectrum of **5-Methyl-L-norleucine** will display characteristic absorption bands for its functional groups:

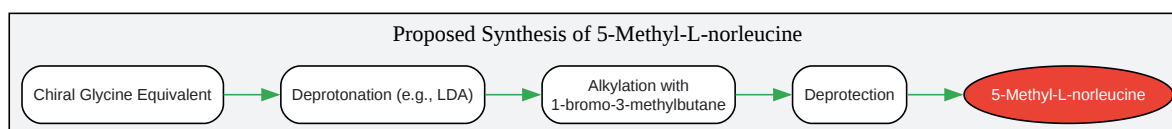
- N-H stretch (amine): A broad band in the region of 3000-3300 cm^{-1} .
- C-H stretch (alkane): Sharp peaks between 2850-3000 cm^{-1} .
- C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm^{-1} .
- N-H bend (amine): A band in the region of 1500-1650 cm^{-1} .
- O-H bend (carboxylic acid): A broad band from 2500-3300 cm^{-1} , often overlapping with the N-H stretch.

Synthesis and Reactivity

Synthetic Approach

While a specific, detailed protocol for the synthesis of **5-Methyl-L-norleucine** is not widely published, a plausible synthetic route can be devised based on established methods for α -amino acid synthesis. One such approach involves the asymmetric alkylation of a chiral glycine enolate equivalent.

Proposed Synthetic Workflow:



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Figure 3: A plausible synthetic workflow for **5-Methyl-L-norleucine**.

Experimental Protocol (Illustrative):

- **Enolate Formation:** A solution of a chiral glycine equivalent (e.g., a Schiff base with a chiral auxiliary) in an anhydrous aprotic solvent like THF is cooled to -78 °C under an inert atmosphere. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the enolate.
- **Alkylation:** 1-bromo-3-methylbutane is added to the enolate solution, and the reaction is allowed to slowly warm to room temperature overnight.
- **Work-up and Deprotection:** The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The product is extracted, and the chiral auxiliary and any protecting groups are removed under appropriate conditions (e.g., acid hydrolysis) to yield **5-Methyl-L-norleucine**.
- **Purification:** The crude amino acid is purified by recrystallization or ion-exchange chromatography.

Reactivity in Peptide Synthesis

The incorporation of **5-Methyl-L-norleucine** into peptides using solid-phase peptide synthesis (SPPS) presents challenges due to the steric hindrance of its side chain.^[7] The bulky isobutyl group can impede the coupling of subsequent amino acids.

Key Considerations for SPPS:

- **Coupling Reagents:** More potent coupling reagents, such as HATU or HCTU, may be required to achieve efficient amide bond formation.
- **Coupling Times:** Extended coupling times or double coupling cycles may be necessary.
- **Monitoring:** Standard ninhydrin tests may not be reliable for monitoring the completion of couplings to the sterically hindered amine. Alternative tests like the chloranil test may be more suitable.

Handling, Storage, and Safety

Storage

5-Methyl-L-norleucine should be stored in a tightly sealed container in a cool, dry place.^[1] Recommended storage is at room temperature. For long-term storage, refrigeration at 4°C is advisable.^[1]

Safety

While a specific Material Safety Data Sheet (MSDS) for **5-Methyl-L-norleucine** is not readily available, data from the closely related L-leucine suggests that it is not a hazardous substance. However, standard laboratory safety precautions should always be observed.

General Safety Recommendations:

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of dust.
- In case of contact with eyes or skin, rinse thoroughly with water.
- If ingested, seek medical attention.

Applications in Research and Development

The unique structural features of **5-Methyl-L-norleucine** make it a valuable tool in various areas of research:

- **Peptide and Protein Chemistry:** As a substitute for methionine, it can be used to study the role of this residue in protein structure and function without the complication of oxidation.[8] Its incorporation can also enhance the metabolic stability of peptides.[7][9]
- **Drug Discovery:** The modified side chain can be exploited to design peptide-based therapeutics with improved pharmacokinetic properties.[9]
- **Neuroscience:** As an analogue of leucine, it may interact with amino acid transporters and receptors in the central nervous system, making it a potential tool for studying neurological processes.

Conclusion

5-Methyl-L-norleucine is a non-proteinogenic amino acid with distinct physical and chemical properties that offer unique opportunities for scientific exploration. This guide has provided a comprehensive overview of its molecular characteristics, spectroscopic signature, synthetic considerations, and safe handling. As research in peptide and protein engineering and drug discovery continues to advance, the utility of specialized amino acids like **5-Methyl-L-norleucine** is poised to grow, enabling the development of novel molecular probes and therapeutic agents.

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